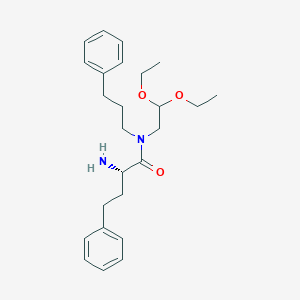
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the core butanamide structure, followed by the introduction of the amino group and the phenyl substituents. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical and other industries.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anticonvulsant or antiepileptic agent.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal activity and reducing seizure activity.
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share structural similarities and have been studied for their biological activities.
Phthalimide derivatives: These compounds also exhibit anticonvulsant properties and are used in medicinal chemistry.
Uniqueness
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide is unique due to its specific combination of functional groups and chiral center, which confer distinct biological activities and chemical properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and therapeutic applications.
特性
分子式 |
C25H36N2O3 |
|---|---|
分子量 |
412.6 g/mol |
IUPAC名 |
(2S)-2-amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide |
InChI |
InChI=1S/C25H36N2O3/c1-3-29-24(30-4-2)20-27(19-11-16-21-12-7-5-8-13-21)25(28)23(26)18-17-22-14-9-6-10-15-22/h5-10,12-15,23-24H,3-4,11,16-20,26H2,1-2H3/t23-/m0/s1 |
InChIキー |
ANONAJZFLLACMH-QHCPKHFHSA-N |
異性体SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](CCC2=CC=CC=C2)N)OCC |
正規SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate](/img/structure/B13147245.png)
![5-(Chloromethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13147253.png)
![4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride](/img/structure/B13147256.png)
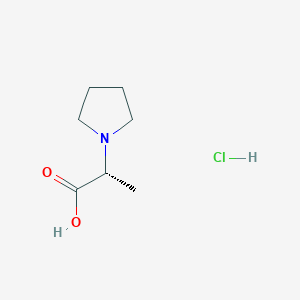
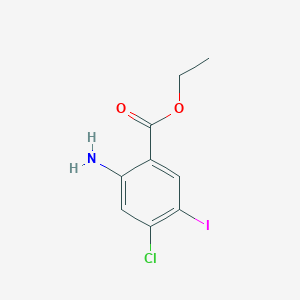
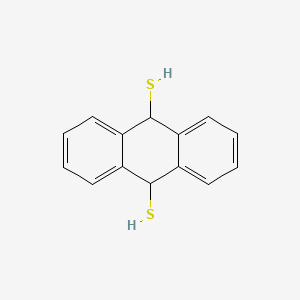
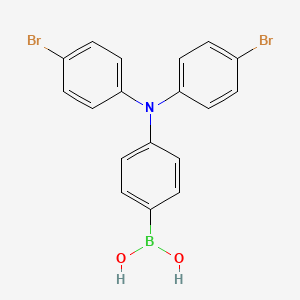
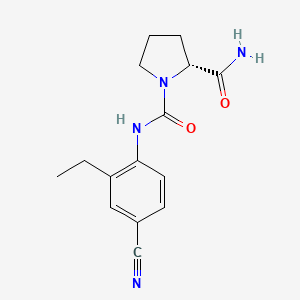
![[3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)
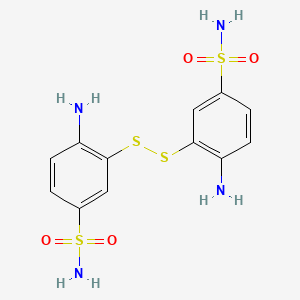
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
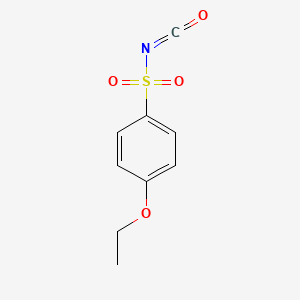
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
